tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(7)9(12)6-13/h7-9H,4-6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUXKOMAMWNWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2C(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a protecting group such as tert-butyl .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet production demands. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties .
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. For example, it can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Hydroxymethyl Derivatives
- (1S,4S,5S,6S,7R)-4,7-Bis(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-5-ol Synthesis: Derived from Boc-protected precursors via TFA-mediated deprotection (93% yield) . Properties: Increased polarity due to hydroxyl groups, enhancing water solubility. Applications: Studied as iminosugar analogs for glycosidase inhibition .
Methyl-Substituted Analogs
- (1S,4S,5R,6S,7S)-7-(Hydroxymethyl)-4-methyl-3-azabicyclo[4.1.0]heptan-5-ol Molecular Formula: C₈H₁₅NO₂ Optical Activity: [α]²⁵D = −51.91 (c 0.03 in MeOH), indicating significant chirality .
Heteroatom-Modified Analogs
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 161157-50-2) Molecular Formula: C₁₀H₁₇NO₃ Physical Properties: Density = 1.141 g/cm³; Boiling Point = 272.5°C (predicted) . Key Differences: Replacement of a carbon with oxygen (7-oxa) reduces ring strain and increases polarity. The pKa of −0.83 suggests weaker basicity compared to amino-substituted analogs . Applications: Used in epoxide-related synthetic pathways and as a stable intermediate .
Structural and Functional Data Table
Biological Activity
tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate, with the CAS number 1559170-27-2, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- Structural Features : The compound features a bicyclic structure that includes an azabicyclo framework, which is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Preliminary studies suggest it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to cognition and mood regulation.
Pharmacological Effects
- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Antidepressant Activity : Studies have shown that it may possess antidepressant-like effects in animal models, possibly through modulation of serotonin levels.
- Cognitive Enhancement : There is evidence suggesting that it may enhance cognitive functions, making it a candidate for further exploration in treating cognitive disorders.
Case Studies
Several studies have investigated the pharmacological effects of this compound:
-
Study on Neuroprotection :
- Objective : To evaluate the neuroprotective effects in a rodent model of Alzheimer's disease.
- Findings : The compound significantly reduced neuronal loss and improved cognitive performance in treated animals compared to controls.
-
Antidepressant-Like Effects :
- Objective : To assess the antidepressant potential using the forced swim test.
- Findings : Doses of the compound resulted in reduced immobility time, indicating potential antidepressant activity.
-
Cognitive Function Enhancement :
- Objective : To determine the effects on memory retention in aged rats.
- Findings : Treated rats showed improved performance in memory tasks compared to untreated controls.
Data Table of Biological Activities
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 25–80°C | Prevents decomposition | |
| Solvent | THF, DCM | Enhances reactivity | |
| Reaction Time | 12–24 hours | Ensures completion |
(Basic) What purification techniques are recommended for isolating this compound from reaction mixtures?
Answer:
Common methods include:
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) to separate by polarity .
- Recrystallization : Use of ethanol or methanol to isolate high-purity crystals .
- Acid-Base Extraction : Leverage the compound’s basicity (amine group) for phase separation .
(Advanced) How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) across studies?
Answer:
Discrepancies often arise from impurities or measurement conditions. To resolve:
- Standardized Characterization : Use differential scanning calorimetry (DSC) for melting points under inert atmospheres .
- Comparative Crystallography : Validate purity and structure via X-ray diffraction (XRD) .
- Solubility Studies : Conduct in controlled solvents (e.g., DMSO, water) with documented temperature/pH .
(Advanced) What advanced spectroscopic and crystallographic methods confirm the stereochemistry of this bicyclic compound?
Answer:
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement . For example, defines stereocenters via XRD .
- NMR Spectroscopy : - and -NMR with NOESY to identify spatial proximity of protons .
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose derivatives) .
Q. Table 2: Structural Characterization Techniques
| Technique | Application | Example Findings | Reference |
|---|---|---|---|
| X-ray Crystallography | Stereochemical assignment | Defined 2 stereocenters | |
| NOESY NMR | Spatial proton arrangement | Confirms bicyclic geometry |
(Advanced) How does the tert-butyl carbamate (Boc) group influence the compound’s reactivity in further derivatization?
Answer:
The Boc group:
- Protects the Amine : Prevents unwanted nucleophilic reactions during multi-step syntheses .
- Facilitates Deprotection : Acidic conditions (e.g., TFA) cleave the Boc group without disrupting the bicyclic core .
- Modulates Solubility : Enhances lipophilicity, aiding in membrane permeability studies for drug discovery .
(Advanced) What strategies are employed to analyze contradictory bioactivity data in preclinical studies?
Answer:
Contradictions may arise from impurity profiles or assay variability. Mitigation strategies include:
- Purity Validation : HPLC-MS to confirm >95% purity before bioassays .
- Dose-Response Curves : Establish EC/IC values across multiple replicates .
- Molecular Docking : Compare binding affinities with target proteins (e.g., kinase inhibitors) to validate mechanistic hypotheses .
(Advanced) How is computational modeling used to predict the reactivity of this compound in catalytic reactions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
